molecular formula C6H5ClN2 B14863735 4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene

4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No.: B14863735
M. Wt: 140.57 g/mol
InChI Key: FOXRNMXKTODQFW-UHFFFAOYSA-N
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Description

4-Chloro-2,3-diazabicyclo[420]octa-1(6),2,4-triene is a bicyclic compound characterized by its unique structure, which includes a chlorine atom and two nitrogen atoms within a diazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene typically involves multistep reactions starting from simpler precursors. One common method involves the reaction of 4-bromobenzocyclobutene with suitable reagents to introduce the diazabicyclo framework and the chlorine atom . The reaction conditions often require the use of catalysts, such as rhodium complexes, to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions can potentially scale up the production for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the diazabicyclo framework, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism by which 4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives have been shown to inhibit β-tubulin, a protein involved in cell division, making them potential anticancer agents . The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3-diazabicyclo[4.2.0]octa-1(6),2,4-triene is unique due to the presence of both chlorine and diazabicyclo framework, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

4-chloro-2,3-diazabicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C6H5ClN2/c7-6-3-4-1-2-5(4)8-9-6/h3H,1-2H2

InChI Key

FOXRNMXKTODQFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(C=C21)Cl

Origin of Product

United States

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